3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea
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Overview
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea is a complex organic compound characterized by its multiple trifluoromethyl groups and naphthyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethylated phenyl and naphthyl intermediates. These intermediates are then subjected to a series of coupling reactions, often involving the use of catalysts such as palladium or copper to facilitate the formation of the desired urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or carboxylic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The naphthyl structures facilitate binding to hydrophobic pockets within proteins, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-methyl-urea
- **3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-ethyl-urea
Uniqueness
The uniqueness of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea lies in its specific combination of trifluoromethyl and naphthyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to targets, and improved pharmacokinetic profiles.
Properties
Molecular Formula |
C41H28F12N4O2 |
---|---|
Molecular Weight |
836.7 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]naphthalen-2-yl]-1-propan-2-ylurea |
InChI |
InChI=1S/C41H28F12N4O2/c1-21(2)57(37(59)56-30-18-26(40(48,49)50)15-27(19-30)41(51,52)53)34-12-11-22-7-3-6-10-32(22)35(34)33-20-28(13-23-8-4-5-9-31(23)33)54-36(58)55-29-16-24(38(42,43)44)14-25(17-29)39(45,46)47/h3-21H,1-2H3,(H,56,59)(H2,54,55,58) |
InChI Key |
CEDGMQQJWQRVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C2=CC=CC=C2C=C1)C3=CC(=CC4=CC=CC=C43)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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